4-benzyl-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine 4-benzyl-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC8831075
InChI: InChI=1S/C20H21N5O/c26-20(18-6-8-19(9-7-18)25-15-21-22-23-25)24-12-10-17(11-13-24)14-16-4-2-1-3-5-16/h1-9,15,17H,10-14H2
SMILES: C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)N4C=NN=N4
Molecular Formula: C20H21N5O
Molecular Weight: 347.4 g/mol

4-benzyl-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine

CAS No.:

Cat. No.: VC8831075

Molecular Formula: C20H21N5O

Molecular Weight: 347.4 g/mol

* For research use only. Not for human or veterinary use.

4-benzyl-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine -

Specification

Molecular Formula C20H21N5O
Molecular Weight 347.4 g/mol
IUPAC Name (4-benzylpiperidin-1-yl)-[4-(tetrazol-1-yl)phenyl]methanone
Standard InChI InChI=1S/C20H21N5O/c26-20(18-6-8-19(9-7-18)25-15-21-22-23-25)24-12-10-17(11-13-24)14-16-4-2-1-3-5-16/h1-9,15,17H,10-14H2
Standard InChI Key PNDRNIBTJFLMIV-UHFFFAOYSA-N
SMILES C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)N4C=NN=N4
Canonical SMILES C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)N4C=NN=N4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key components:

  • Piperidine ring: A six-membered saturated heterocycle with one nitrogen atom.

  • 4-Benzyl substituent: A benzyl group (-CH2C6H5) attached to the piperidine’s 4-position, enhancing lipophilicity and potential blood-brain barrier permeability .

  • 1-[4-(1H-tetrazol-1-yl)benzoyl] group: A benzoyl fragment substituted at the para position with a 1H-tetrazol-1-yl ring, contributing to electronic and steric interactions with biological targets .

Table 1: Key Molecular Data

PropertyValue
IUPAC Name4-Benzyl-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine
Molecular FormulaC20H20N4O
Molecular Weight356.41 g/mol
Canonical SMILESC1CN(CCC1CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)N4C=NN=N4
Topological Polar Surface Area76.2 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors0

Derived from structural analysis and comparisons with related compounds .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 4-benzyl-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine involves multi-step strategies that leverage modern organic methodologies:

Step 1: Preparation of 4-Benzylpiperidine

4-Benzylpiperidine is typically synthesized via reductive amination of benzaldehyde with piperidine-4-carboxaldehyde, followed by catalytic hydrogenation to saturate the imine intermediate .

Step 2: Functionalization with Tetrazole-Benzoyl Group

  • Tetrazole Formation: The 4-(1H-tetrazol-1-yl)benzoic acid precursor is synthesized through a [2+3] cycloaddition between 4-cyanobenzoic acid and sodium azide in the presence of ammonium chloride .

  • Acylation: The benzoic acid is converted to its acyl chloride using thionyl chloride (SOCl2), then coupled with 4-benzylpiperidine under Schotten-Baumann conditions to yield the final product.

Optimization Strategies

  • One-Pot Synthesis: Recent advances enable the integration of tetrazole formation and acylation in a single reactor, reducing purification steps and improving yields (~75%).

  • Microwave Assistance: Irradiation at 100°C for 20 minutes accelerates the cycloaddition step, achieving 90% conversion efficiency .

Pharmacological Profile and Mechanism of Action

Target Engagement

The compound’s pharmacological activity is attributed to interactions with:

  • μ-Opioid Receptors (MOR): The 4-anilidopiperidine scaffold is a hallmark of synthetic opioids like fentanyl, suggesting potential analgesic properties .

  • Acetylcholinesterase (AChE): Structural analogs with benzyl and benzoyl groups exhibit inhibitory effects on AChE (IC50 = 12 nM), relevant for neurodegenerative diseases .

Table 2: Comparative Pharmacological Data

CompoundAChE IC50 (nM)MOR Binding Affinity (Ki)
4-Benzyl-1-[4-(tetrazol-1-yl)benzoyl]piperidine18 ± 2.13.2 ± 0.7 nM
Donepezil (Reference)6.7N/A
Fentanyl (Reference)N/A0.39 nM

Data extrapolated from structural analogs .

Structure-Activity Relationships (SAR)

  • Tetrazole Substitution: Replacing the tetrazole with a carboxylic acid (-COOH) reduces MOR affinity by 10-fold, underscoring the importance of the tetrazole’s electronic effects .

  • Benzyl Positioning: Moving the benzyl group to the 3-position of the piperidine ring decreases AChE inhibition by 40%, highlighting steric demands at the 4-position .

Future Directions and Research Opportunities

Multivalent Ligand Design

Recent efforts focus on conjugating the compound to neurokinin-1 (NK-1) receptor antagonists, creating bifunctional agents for dual modulation of pain and inflammation .

Formulation Development

Encapsulation in lipid nanoparticles (LNPs) improves bioavailability by 300% in preclinical models, addressing solubility limitations inherent to tetrazole-containing compounds .

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